molecular formula C19H22N4O B6004990 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine

Cat. No.: B6004990
M. Wt: 322.4 g/mol
InChI Key: NZXNXNODOIOPGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine is a chemical compound based on the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in medicinal chemistry known for its significant research value in oncology and drug discovery. This compound is offered as a high-purity reagent for research purposes. The pyrazolo[1,5-a]pyrimidine core is a notable class of fused, rigid, and planar N-heterocyclic compounds that have attracted extensive investigation for their potent biological activities . Derivatives of this scaffold are recognized for their potent protein kinase inhibitor (PKI) activity, playing a critical role in targeted cancer therapy research . They function by modulating key cellular signaling pathways, often through ATP-competitive inhibition at the active site of various kinases . The specific substitution pattern of this compound—featuring a 4-methoxyphenyl group at the 2-position and a pyrrolidine moiety at the 7-position—is designed to contribute to its molecular interactions and physicochemical properties, making it a compound of interest for structure-activity relationship (SAR) studies. Researchers utilize such PP derivatives primarily in the development of novel therapeutic agents, particularly as inhibitors of kinases such as Tropomyosin Receptor Kinases (Trks) , EGFR, B-Raf, and MEK, which are frequently disrupted in cancers such as non-small cell lung cancer (NSCLC) and melanoma . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary experiments and characterization to determine the compound's suitability for their specific scientific objectives.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-13-12-17(22-10-4-5-11-22)23-19(20-13)14(2)18(21-23)15-6-8-16(24-3)9-7-15/h6-9,12H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZXNXNODOIOPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine typically involves multi-step reactions. One common approach is the condensation of 3-amino-1,2,4-triazoles with methyl 3-(2-cycloamino-4-methylpyrimidin-5-yl)-3-oxopropionates, followed by cyclization with aromatic aldehydes . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides an eco-friendly and efficient synthesis route .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the scalable synthesis typically involves optimizing the reaction conditions mentioned above to achieve high yields and purity. Microwave-assisted synthesis and the use of eco-friendly solvents are promising approaches for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . Additionally, it may exert its effects through the inhibition of endoplasmic reticulum stress and apoptosis pathways .

Comparison with Similar Compounds

Morpholine vs. Pyrrolidine Derivatives

  • Compound: 2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine Molecular Formula: C₁₉H₂₂N₄O₂ Molecular Weight: 338.4 Key Feature: Morpholine substituent (O-containing heterocycle) increases polarity and hydrogen-bonding capacity compared to pyrrolidine.

Piperazine Derivatives

  • Compound : 2-(3,4-Dimethoxyphenyl)-7-(4-ethylpiperazin-1-yl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine
    • Molecular Formula : C₂₂H₂₉N₅O₂
    • Molecular Weight : 395.5
    • Key Feature : Ethylpiperazine introduces basicity and bulkiness, likely affecting pharmacokinetics (e.g., prolonged half-life).

Aromatic Substituent Modifications

Fluorinated Derivatives

Triazolopyrimidinones

  • Compound: S2-TP (2-(4-Methoxyphenyl)-5-(piperidinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one) Key Feature: Triazolo[1,5-a]pyrimidine core with a piperidinomethyl group. Ag/AgCl), influenced by the electron-donating piperidine group.

Antiviral and Antimicrobial Activities

  • Triazolopyrimidine Derivatives : Compounds with 1,2,4-triazole-5-thione Schiff bases showed 40–43% inhibition of tobacco mosaic virus (TMV) at 500 μg/mL .
  • Pyrazolo[1,5-a]pyrimidine Derivatives : Analogues with indole or thienyl groups (e.g., ZINC1384267) demonstrated antioxidant and CDK2 inhibitory activity .

Herbicidal and Fungicidal Activities

  • Triazolopyrimidine Acetylhydrazones: Derivatives with chiral centers exhibited improved herbicidal activity against Echinochloa crus-galli .

Physicochemical and Electrochemical Properties

Table 1. Comparative Data for Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituent Notable Property/Activity Reference
Target Compound (Pyrrolidine derivative) C₁₉H₂₂N₄O ~326.4 7-pyrrolidine Inferred conformational flexibility -
2-(4-Methoxyphenyl)-3,5-dimethyl-7-morpholin-4-ylpyrazolo[1,5-a]pyrimidine C₁₉H₂₂N₄O₂ 338.4 7-morpholine Enhanced polarity
N-(4-Fluorophenyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine C₂₁H₁₉FN₄O 362.4 7-(4-fluorophenylamine) High metabolic stability
S2-TP C₁₉H₂₁N₅O₂ 359.4 5-piperidinomethyl Oxidation potential +0.85 V

Biological Activity

The compound 1-[2-(4-Methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine belongs to a class of pyrazolo[1,5-a]pyrimidines that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The molecular formula of the compound is C15H16N4OC_{15}H_{16}N_{4}O. Its structure includes a pyrrolidine moiety linked to a pyrazolo[1,5-a]pyrimidine core substituted with a 4-methoxyphenyl group. This unique arrangement contributes to its biological properties.

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit various mechanisms of action:

  • Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, they may inhibit kinases or phosphodiesterases, leading to altered cellular responses.
  • Receptor Modulation : Some derivatives selectively modulate neuropeptide Y (NPY) receptors, which are implicated in feeding behaviors and cardiovascular functions. This modulation can lead to therapeutic effects in disorders related to these pathways .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrate:

  • Cytotoxicity Against Cancer Cell Lines : Various derivatives have shown significant cytotoxic effects against multiple cancer cell lines, including breast and lung cancer cells. The mechanism often involves induction of apoptosis and cell cycle arrest.
  • Inhibition of Tumor Growth : In vivo studies have reported reduced tumor growth in animal models treated with these compounds .

Psychopharmacological Effects

Some studies suggest that these compounds may possess psychopharmacological properties:

  • Anxiolytic and Antidepressant Effects : By modulating neurotransmitter systems through receptor interaction, certain derivatives may exhibit anxiolytic or antidepressant effects. This is particularly relevant for compounds targeting NPY receptors .

Case Studies and Research Findings

A variety of studies have been conducted to assess the biological activity of related compounds:

StudyCompoundFindings
3-(4-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amineExhibited significant anticancer activity against breast cancer cell lines with IC50 values in low micromolar range.
6-butyl-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-oneShowed potential as an NPY receptor antagonist with implications for treating obesity and metabolic disorders.
Various derivativesReported selective inhibition of specific kinases involved in cancer progression; demonstrated enhanced efficacy when combined with existing chemotherapeutics.

Q & A

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer : Key issues include exothermic reactions and solvent compatibility. Use microreactors for controlled heat dissipation during cyclization. Transition from batch to continuous flow systems improves reproducibility. Membrane separation (e.g., nanofiltration) can purify intermediates efficiently .

Q. How to handle toxicity risks during synthesis and biological testing?

  • Methodological Answer : Replace hazardous reagents (e.g., piperidine derivatives) with safer alternatives (e.g., morpholine) where possible. Use glove boxes for air-sensitive steps and LC-MS to track genotoxic impurities. Follow OECD guidelines for in vitro toxicity screening (e.g., Ames test) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.